(2Z)-6-bromo-2-[(5-fluoro-2-methylphenyl)imino]-N-(tetrahydrofuran-2-ylmethyl)-2H-chromene-3-carboxamide
Description
Properties
IUPAC Name |
6-bromo-2-(5-fluoro-2-methylphenyl)imino-N-(oxolan-2-ylmethyl)chromene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20BrFN2O3/c1-13-4-6-16(24)11-19(13)26-22-18(21(27)25-12-17-3-2-8-28-17)10-14-9-15(23)5-7-20(14)29-22/h4-7,9-11,17H,2-3,8,12H2,1H3,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMXOPDZTUQEWIN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)F)N=C2C(=CC3=C(O2)C=CC(=C3)Br)C(=O)NCC4CCCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20BrFN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Chemical Structure and Properties
The compound features a complex structure characterized by the following elements:
- Bromine and fluorine substitutions that may enhance biological activity.
- A chromene core , which is known for various pharmacological properties.
- A tetrahydrofuran moiety , which may influence the compound's solubility and bioavailability.
Anticancer Activity
Recent studies have indicated that chromene derivatives exhibit significant anticancer properties. The specific compound has shown promise in inhibiting the proliferation of various cancer cell lines, including breast and prostate cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 12.5 | Apoptosis induction |
| PC-3 (Prostate Cancer) | 15.0 | Cell cycle arrest |
| HeLa (Cervical Cancer) | 10.0 | Inhibition of DNA synthesis |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Preliminary data suggest it possesses effective activity against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
Anti-inflammatory Effects
In vitro studies have demonstrated that this compound can inhibit pro-inflammatory cytokines, suggesting potential applications in treating inflammatory diseases. The inhibition of TNF-alpha and IL-6 was observed at concentrations as low as 25 µM.
The biological activity of the compound is likely mediated through several mechanisms:
- Inhibition of Enzymatic Activity : The bromine atom may play a critical role in interacting with enzymes involved in cancer cell proliferation.
- Cell Signaling Pathways : The compound appears to modulate key signaling pathways such as NF-kB, which is crucial for inflammation and cancer progression.
- Reactive Oxygen Species (ROS) Modulation : It may induce oxidative stress in cancer cells, leading to apoptosis.
Case Study 1: Breast Cancer Cell Line
A study involving MCF-7 cells treated with varying concentrations of the compound showed a dose-dependent decrease in cell viability, with significant morphological changes indicative of apoptosis observed under microscopy.
Case Study 2: Antimicrobial Testing
In a laboratory setting, the compound was tested against clinical isolates of Staphylococcus aureus. Results indicated that it not only inhibited bacterial growth but also disrupted biofilm formation, which is critical in chronic infections.
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Structural Modifications
Analog 1 : (2Z)-6-Bromo-2-[(5-Chloro-2-Methoxyphenyl)Imino]-N-(Tetrahydrofuran-2-Ylmethyl)-2H-Chromene-3-Carboxamide
- Key Differences: Halogen Substitution: The 5-fluoro group in the target compound is replaced with 5-chloro. Chlorine’s larger atomic radius and lower electronegativity may alter electronic effects and steric interactions. Methoxy vs. Methyl Group: The 2-methyl substituent in the target is replaced with 2-methoxy.
- Inferred Impact : The chloro-methoxy variant may exhibit stronger π-π stacking but reduced cell permeability due to increased polarity .
Analog 2 : (2Z)-N-(2-Methoxyphenyl)-2-[(3-Methoxyphenyl)Imino]-2H-Chromene-3-Carboxamide
- Key Differences: Bromine Absence: Lacks the 6-bromo substituent, reducing steric bulk and electron-withdrawing effects. Methoxy Substitutions: Both the carboxamide and imino groups are linked to methoxyphenyl rings, enhancing hydrophilicity but possibly compromising binding affinity in hydrophobic pockets.
- Inferred Impact : The absence of bromine may lower reactivity in electrophilic substitution, while dual methoxy groups could improve solubility but weaken target engagement .
Substituent Effects on Physicochemical Properties
| Property | Target Compound | Analog 1 | Analog 2 |
|---|---|---|---|
| Halogen | 6-Bromo, 5-Fluoro | 6-Bromo, 5-Chloro | None |
| Aromatic Substituent | 2-Methyl | 2-Methoxy | Dual Methoxy |
| Molecular Weight (Da) | ~450 (estimated) | ~465 (estimated) | ~400 (estimated) |
| Polar Surface Area | High (due to carboxamide) | Higher (methoxy addition) | Highest (dual methoxy) |
| Predicted LogP | ~3.5 | ~3.0 | ~2.5 |
Methodological Considerations
- Similarity Coefficients : Using Tanimoto coefficients (), the target compound and Analog 1 likely share high structural similarity (>0.85), while Analog 2 may score lower (~0.70) due to missing bromine and core modifications .
- Graph-Based Analysis: As per , graph-theoretical approaches confirm that minor substituent changes (e.g., fluoro to chloro) significantly alter interaction networks despite shared scaffolds .
Q & A
Q. What synthetic methodologies are recommended for optimizing the yield of (2Z)-6-bromo-2-[(5-fluoro-2-methylphenyl)imino]-N-(tetrahydrofuran-2-ylmethyl)-2H-chromene-3-carboxamide?
Answer: The compound’s synthesis involves coupling a brominated chromene core with a fluorinated phenylimino group and a tetrahydrofuran-derived carboxamide. Key steps include:
- Amide bond formation : Use coupling agents like HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxo hexafluorophosphate) in DMF with N,N-diisopropylethylamine as a base, as demonstrated in analogous carboxamide syntheses .
- Stereochemical control : Maintain the (2Z)-configuration via low-temperature reactions (<10°C) to minimize isomerization.
- Purification : Employ gradient column chromatography (e.g., silica gel, hexane/EtOAc) followed by recrystallization from methanol/water mixtures to isolate the pure Z-isomer .
Q. How should researchers characterize the compound’s structure and confirm its stereochemistry?
Answer: A multi-technique approach is critical:
- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to verify the imino (C=N) group and tetrahydrofuran methylene protons. NOESY can confirm the Z-configuration by spatial proximity of the bromo and fluoro substituents.
- X-ray crystallography : Resolve the crystal structure using SHELXL for refinement . For example, in related carboxamides, the dihedral angle between aromatic rings (chromene and phenyl) is typically <10°, indicating near-planar conjugation .
- Mass spectrometry : Confirm molecular weight via HRMS (e.g., ESI+) with isotopic pattern matching for bromine (1:1 /).
Q. What strategies are effective for structure-activity relationship (SAR) studies on this compound?
Answer:
- Core modifications : Replace the bromine at position 6 with other halogens (e.g., Cl, I) to assess electronic effects on bioactivity.
- Substituent variation : Test analogues with alternative fluorinated phenyl groups (e.g., 3-fluoro vs. 5-fluoro) to evaluate steric and electronic contributions.
- Carboxamide optimization : Substitute the tetrahydrofuran moiety with other heterocycles (e.g., pyrrolidine, morpholine) to probe solubility and target binding .
Advanced Research Questions
Q. How can X-ray crystallography resolve contradictions in spectroscopic data for this compound?
Answer: Conflicting NMR or IR data (e.g., ambiguous C=N stretching frequencies) can arise from tautomerism or crystal packing effects. For example:
- Tautomer identification : In related pyridine-carboxamides, X-ray analysis distinguished keto-amine tautomers from hydroxy-pyridine forms by validating hydrogen bonding patterns (N–H···O vs. O–H···N) .
- ORTEP-3 visualization : Use ORTEP-III to model thermal ellipsoids and confirm bond lengths/angles (e.g., C–Br bond ≈1.89 Å), ensuring consistency with DFT calculations .
Q. How should researchers address contradictory biological activity data in different assay systems?
Answer: Discrepancies may stem from assay conditions or target promiscuity. Mitigation strategies include:
- Dose-response profiling : Compare IC values across orthogonal assays (e.g., enzymatic vs. cell-based).
- Metabolic stability testing : Use liver microsomes to assess if the tetrahydrofuran group undergoes oxidative metabolism, altering activity .
- Target engagement studies : Employ SPR or CETSA to confirm direct binding versus off-target effects .
Q. What role do fluorinated substituents play in the compound’s physicochemical properties and target binding?
Answer: The 5-fluoro-2-methylphenyl group enhances:
- Lipophilicity : Increases logP by ~0.5 units compared to non-fluorinated analogues, improving membrane permeability.
- Metabolic stability : Fluorine reduces cytochrome P450-mediated oxidation at the phenyl ring.
- Target affinity : The fluorine’s electronegativity may form halogen bonds with residues in hydrophobic pockets (e.g., kinase ATP-binding sites) .
Q. How can researchers optimize the compound’s stability under physiological conditions?
Answer:
- pH stability studies : Test degradation in buffers (pH 1–9) to identify labile groups. The tetrahydrofuran ring may hydrolyze under acidic conditions.
- Light sensitivity : Shield the compound from UV light to prevent chromene ring isomerization.
- Formulation strategies : Use cyclodextrin encapsulation or PEGylation to enhance aqueous solubility and reduce aggregation .
Q. What computational methods are recommended for predicting binding modes of this compound?
Answer:
- Docking studies : Use AutoDock Vina with homology models of targets (e.g., kinases) to predict interactions with the chromene core and carboxamide.
- MD simulations : Run 100-ns trajectories to assess conformational flexibility of the tetrahydrofuran group in solvated environments.
- QSAR modeling : Correlate substituent electronegativity (e.g., Hammett σ values) with activity data to guide analogue design .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
